Product packaging for Bryotoxin B(Cat. No.:CAS No. 105608-31-9)

Bryotoxin B

Cat. No.: B217713
CAS No.: 105608-31-9
M. Wt: 488.5 g/mol
InChI Key: GWAJSVNDQHKYPG-REKRVTMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bryotoxin B (CAS 105608-31-9) is a bufadienolide compound isolated from medicinal plants of the Bryophyllum genus, such as Bryophyllum pinnatum (also known as Kalanchoe pinnata ) . This class of compounds is known for its diverse and potent bioactivities. With a molecular formula of C 26 H 32 O 9 and a molecular weight of 488.53 g/mol, this compound is characterized by a steroidal structure with a 6-membered unsaturated lactone ring . Recent in silico research highlights its potential as a therapeutic agent for allergic reactions. Molecular docking and dynamics simulation studies suggest that this compound exhibits a strong binding affinity and potential inhibitory activity against key allergen proteins from Vespula vulgaris (the common wasp), including Phospholipase A1 (Ves V1) and Antigen 5 (Ves V5) . This indicates its significant research value in immunology and allergology for investigating novel anti-allergic compounds and their mechanisms of action. This compound is presented as a high-purity reagent for research applications only. This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research purposes. It is not intended for use in diagnostic or therapeutic procedures for humans or animals . Researchers are responsible for ensuring compliance with all applicable local and international regulations regarding the handling and use of this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32O9 B217713 Bryotoxin B CAS No. 105608-31-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105608-31-9

Molecular Formula

C26H32O9

Molecular Weight

488.5 g/mol

IUPAC Name

(1S,4R,5S,8R,9R,12S,13R,14R,16R,18S)-5,11-dihydroxy-13-(hydroxymethyl)-9,16-dimethyl-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosan-10-one

InChI

InChI=1S/C26H32O9/c1-22-15(13-3-4-18(28)32-11-13)6-8-26(22,31)16-5-7-24-10-14-9-17(34-23(2,33-14)35-24)25(24,12-27)19(16)20(29)21(22)30/h3-4,11,14-17,19-20,27,29,31H,5-10,12H2,1-2H3/t14-,15+,16+,17+,19+,20?,22-,23+,24-,25+,26-/m0/s1

InChI Key

GWAJSVNDQHKYPG-REKRVTMDSA-N

SMILES

CC12C(CCC1(C3CCC45CC6CC(C4(C3C(C2=O)O)CO)OC(O6)(O5)C)O)C7=COC(=O)C=C7

Isomeric SMILES

C[C@@]12[C@H](CC[C@@]1([C@@H]3CC[C@]45C[C@@H]6C[C@H]([C@@]4([C@H]3C(C2=O)O)CO)O[C@@](O6)(O5)C)O)C7=COC(=O)C=C7

Canonical SMILES

CC12C(CCC1(C3CCC45CC6CC(C4(C3C(C2=O)O)CO)OC(O6)(O5)C)O)C7=COC(=O)C=C7

Synonyms

bryotoxin B

Origin of Product

United States

Phytochemical Sourcing and Distribution of Bryotoxin B

Botanical Origin and Species-Specific Occurrence in Bryophyllum and Kalanchoe Genera

Bryotoxins, including Bryotoxin B, are primarily found in plants belonging to the Kalanchoe genus, which also encompasses species historically classified under the Bryophyllum genus. These succulent plants are native to Madagascar but have naturalized in various tropical and temperate regions worldwide thieme-connect.dephcogrev.com.

Specific species within these genera have been identified as sources of bryotoxins:

Bryophyllum pinnatum (synonymous with Kalanchoe pinnata): This species is a significant source of bryotoxins, including this compound. It is widely distributed and used in traditional medicine phcogrev.comscispace.comresearchgate.netiscientific.orguniv-antilles.fr. Studies have detected this compound in extracts from the flowers, leaves, and stems of B. pinnatum nih.gov.

Kalanchoe tubiflora : Bryotoxin A, B, and C have been detected in K. tubiflora nih.govresearchgate.net.

Kalanchoe daigremontiana : Bryotoxins B and C have been found in K. daigremontiana nih.gov. Hybrids involving K. daigremontiana and K. tubiflora have also shown the presence of Bryotoxins B and C nih.gov.

Kalanchoe fedtschenkoi : No bryotoxins were detected in extracts from this species nih.gov.

The presence and concentration of bryotoxins can vary even among closely related species and hybrids thieme-connect.ded-nb.inforesearchgate.net.

Intra-Plant Distribution and Accumulation Patterns of this compound across Different Tissues and Developmental Stages

The distribution of bryotoxins within a plant can vary significantly across different tissues and developmental stages. While comprehensive data specifically for this compound across all tissues and stages is still developing, general trends for bufadienolides in Kalanchoe species offer insights.

Tissues: Studies on Kalanchoe daigremontiana have indicated that bufadienolides, the class to which this compound belongs, can exhibit differential distribution. Preliminary studies suggested that stems and roots of K. daigremontiana contained bufadienolides, with roots showing a higher concentration (395 µg/g dry weight) compared to stems (65 µg/g dry weight). Notably, no occurrence of these compounds was reported in the leaves of K. daigremontiana in this particular preliminary observation, which was considered unusual and potentially related to the compounds' physiological and ecological functions nih.gov. However, other research specifically identifies this compound in the leaves of B. pinnatum scispace.comuniv-antilles.fr. This suggests that distribution patterns can be species-specific and potentially influenced by the extraction and analytical methods used.

Developmental Stages: Research on Bryophyllum pinnatum has indicated that younger leaves consistently contain larger amounts of bufadienolides compared to older leaves researchgate.net. This suggests that accumulation may be higher during specific growth phases.

The variability in reported tissue distribution highlights the need for further detailed studies to precisely map the presence and concentration of this compound across various plant parts and developmental phases within different Kalanchoe and Bryophyllum species.

Environmental and Physiological Factors Influencing this compound Accumulation in Botanical Sources

The accumulation of secondary metabolites, including bryotoxins, in medicinal plants is a complex process influenced by a multitude of internal and external factors nih.govmaxapress.com. While specific research detailing how environmental and physiological factors directly impact this compound accumulation is limited, general principles governing mycotoxin and secondary metabolite production provide a framework for understanding potential influences.

Environmental Factors:

Climate: Temperature, humidity, and water availability are critical for fungal growth and mycotoxin production in general researchgate.netaimspress.comnih.govmdpi.com. While bryotoxins are plant-produced, environmental stresses can influence the plant's metabolic pathways, potentially affecting the synthesis and accumulation of these compounds. High temperatures, drought stress, and fluctuations in humidity can impact plant physiology and secondary metabolite production nih.govmdpi.comnih.gov. For instance, dry conditions and hot weather can stress plants, making them more susceptible to infections and potentially altering metabolite profiles mdpi.com.

Light: Light exposure is known to influence the synthesis of secondary metabolites in plants. Changes in light intensity and photoperiod can affect the quantity and quality of these compounds maxapress.com.

Soil Conditions: Soil fertility, pH, and water content can indirectly influence plant health and, consequently, the production of secondary metabolites maxapress.com.

Physiological Factors:

Plant Genetics and Species: The genetic makeup of a plant species significantly determines its capacity to produce specific secondary metabolites gbpssi.in. As noted, different Kalanchoe species exhibit varying profiles of bryotoxins thieme-connect.denih.govd-nb.info.

Developmental Stage: As mentioned in section 2.2, the age and developmental stage of plant tissues, such as leaves, can influence the concentration of secondary metabolites researchgate.net.

Stress: Plants produce secondary metabolites as a defense mechanism against various stresses, including biotic (pathogens, herbivores) and abiotic (drought, salinity, temperature fluctuations) factors maxapress.com. These stresses can trigger or enhance the production of certain compounds.

Understanding these factors is crucial for optimizing the cultivation of Kalanchoe species for medicinal purposes and for predicting variations in the chemical composition of plant materials.

Biosynthetic Pathways of Bryotoxin B

Elucidation of Pregnenolone-Derived Biosynthetic Routes to Bufadienolides

The established biosynthetic pathway for steroids generally proceeds from acetate (B1210297) through mevalonate (B85504) to cholesterol, and then to pregnenolone (B344588), which serves as a pivotal precursor for various steroid hormones researchgate.netebm-journal.orgviper.ac.inmlrip.ac.in. Pregnenolone is recognized as a key intermediate in the biosynthesis of many bufadienolides researchgate.netebm-journal.org. Studies have indicated that pregnenolone is a precursor to plant bufadienolides, with the formation of the α-pyrone ring involving the condensation of a pregnane (B1235032) derivative and oxaloacetic acid ebm-journal.org. However, the precise role and incorporation of pregnenolone into Bryotoxin B specifically are subjects of ongoing research, with some studies suggesting that the direct conversion of cholesterol to bufadienolides might bypass pregnenolone in certain organisms mdpi.comahajournals.org.

Investigation of Acetate-Mevalonate Pathway Contribution to this compound Biosynthesis

The acetate-mevalonate pathway is a fundamental metabolic route in eukaryotes, responsible for the synthesis of isoprenoids, including cholesterol, which is a direct precursor to steroid biosynthesis viper.ac.inmlrip.ac.in. This pathway begins with acetyl-CoA, which is converted into mevalonate, and subsequently into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the building blocks for squalene, a key intermediate in the synthesis of cholesterol and other steroids researchgate.netviper.ac.inmlrip.ac.in. Research has established that cholesterol is synthesized via this pathway and is a common starting point for bufadienolide biosynthesis researchgate.netebm-journal.orgahajournals.org. Therefore, the acetate-mevalonate pathway is indirectly crucial for this compound formation by providing the necessary cholesterol backbone.

Enzymatic Steps and Putative Intermediates in this compound Formation

The conversion of cholesterol to bryotoxins involves a complex cascade of enzymatic reactions. While specific enzymes directly responsible for each step in this compound formation are still being fully elucidated, key enzymes in steroid metabolism are implicated. The cholesterol side-chain cleavage enzyme (P450scc) is known to convert cholesterol to pregnenolone nih.gov. Subsequent steps involve modifications to the steroid nucleus, including hydroxylation, oxidation, and the formation of the characteristic α-pyrone ring and the C17 lactone ring, which are hallmarks of bufadienolides researchgate.netebm-journal.orgmdpi.com. Putative intermediates in bufadienolide biosynthesis include various hydroxylated and oxidized pregnane derivatives. For instance, research on bufadienolides in toads has identified enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) and steroid 5β-reductase (5β-POR) as potentially involved in the pathway nih.gov. Glycosylation, the attachment of sugar moieties (such as the 3-O-acetyl-4,6-dideoxy-β-D-arabino-hexopyranosyl residue found in Bryotoxin A) to the aglycone, is a significant enzymatic step in the formation of the final glycoside nih.govfrontiersin.org.

Comparative Biosynthetic Analysis of Related Bryotoxins (A, C) and Bryophyllins

Comparative studies of related bufadienolides, such as Bryotoxin A, Bryotoxin C (also known as Bryophyllin A), and various bryophyllins, offer insights into conserved and divergent aspects of their biosynthesis tandfonline.comamibase.orgnih.govoup.comresearchgate.net. Bryotoxin A and Bryotoxin C (Bryophyllin A) have been isolated from Kalanchoe species, with Bryotoxin C being identified as Bryophyllin A tandfonline.comamibase.orgoup.comresearchgate.net. These compounds share the fundamental bufadienolide steroid skeleton but differ in their glycosylation patterns and specific functional groups nih.govnih.govchemspider.com. For example, Bryotoxin A features a 3-O-acetyl-4,6-dideoxy-β-D-arabino-hexopyranosyl moiety, while Bryophyllin A has a different structural arrangement nih.govnih.govchemspider.com. Bryophyllin C, a related compound, has also been identified, differing in its hydroxylation and acetylation patterns tandfonline.comjst.go.jp. Studying the biosynthesis of these related compounds helps in understanding the substrate specificities of enzymes and the evolutionary pathways leading to the diversity of bufadienolides.

Advanced Methodologies for Isolation and Structural Characterization of Bryotoxin B

Chromatographic Separation Techniques for Bryotoxin B Isolation from Complex Plant Matrices

The isolation of this compound from the diverse array of secondary metabolites present in Bryophyllum pinnatum relies heavily on advanced chromatographic separation techniques jsmcentral.orgbiotech-asia.org. These methods are designed to separate compounds based on their differing physicochemical properties, allowing for the enrichment and eventual isolation of this compound.

High-Performance Liquid Chromatography (HPLC), in both analytical and preparative modes, is a cornerstone technique for purifying natural products from complex biological samples jsmcentral.org. Reversed-phase HPLC has been specifically utilized in the isolation of Bryophyllin B (closely related to or identical to this compound) from plant extracts acs.org. Centrifugal Partition Chromatography (CPC) is another powerful liquid-liquid separation technique that avoids the use of solid stationary phases, thereby preventing irreversible adsorption and enhancing selectivity, making it suitable for purifying delicate natural products rotachrom.comresearchgate.net. The selection of appropriate solvent systems and optimization of chromatographic parameters are crucial for achieving high purity and yield of this compound from the crude plant extract biotech-asia.orgresearchgate.net.

Spectroscopic Approaches for Comprehensive Structural Elucidation of this compound

Once isolated, the precise molecular structure and stereochemistry of this compound are determined using a suite of spectroscopic techniques. These methods provide detailed information about the compound's atomic arrangement, functional groups, and spatial configuration.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy in this compound Structure Confirmation

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is indispensable for confirming the structure of complex organic molecules like this compound nih.govacs.org. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allow researchers to establish connectivity between atoms, revealing the carbon-hydrogen framework and confirming the proposed molecular structure researchgate.netd-nb.info. The difference Nuclear Overhauser Effect (nOe) method, often used in conjunction with 2D-NMR, provides crucial information about through-space proximity of protons, aiding in the assignment of relative stereochemistry nih.govacs.org. These NMR experiments collectively provide a detailed map of the molecule, confirming its identity and structural integrity researchgate.net.

High-Resolution Mass Spectrometry Applications in this compound Structural Analysis

High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in the structural analysis of this compound by providing highly accurate mass measurements. This accuracy allows for the determination of the compound's elemental composition and molecular formula, which is a critical step in identifying unknown or complex natural products researchgate.netnih.govbruker.com. HRMS can also provide valuable insights into the fragmentation patterns of this compound when coupled with tandem mass spectrometry (MS/MS) or other fragmentation techniques. Analyzing these fragmentation patterns helps in piecing together the molecular structure and identifying specific substructures within the molecule bruker.comrsc.org. The application of HRMS is essential for verifying the molecular weight and confirming the proposed structure obtained from other spectroscopic methods dntb.gov.ua.

X-Ray Crystallography for Definitive this compound Structure Determination and Stereochemical Assignment

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of crystalline compounds, including the assignment of absolute stereochemistry nih.govwikipedia.orgazolifesciences.com. This technique involves diffracting X-rays off a crystal of this compound, producing a diffraction pattern that can be computationally analyzed to generate an electron density map. This map reveals the precise positions of atoms within the crystal lattice, thereby defining the molecule's complete structure, including all stereocenters wikipedia.orgsci-hub.se. Successful crystallization of this compound would allow for its unambiguous structural confirmation and stereochemical assignment, providing the highest level of certainty regarding its molecular architecture nih.govscribd.com.

Application of Advanced Analytical Platforms for this compound Detection and Quantification in Research Samples

Beyond structural elucidation, advanced analytical platforms are vital for the sensitive detection and quantification of this compound in various research samples, such as biological fluids or environmental matrices. Hyphenated techniques, particularly Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and its more sensitive variant LC-MS/MS, are extensively used for this purpose numberanalytics.comchromatographyonline.com. These platforms combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, enabling the detection of this compound even at trace levels chromatographyonline.commdpi.com. Such analytical capabilities are crucial for pharmacokinetic studies, toxicological assessments, and monitoring this compound in its natural sources or experimental settings. Bioanalytical platforms designed for simultaneous toxin detection can also be adapted for quantifying compounds like this compound, offering high sensitivity and specificity mdpi.com.

Synthetic and Semi Synthetic Strategies for Bryotoxin B and Its Analogs

Challenges and Advances in Total Chemical Synthesis of Bufadienolides Related to Bryotoxin B

The total chemical synthesis of bufadienolides, including structures related to this compound, is a formidable task due to the intricate stereochemistry of the steroid nucleus and the presence of the characteristic α-pyrone lactone ring. Achieving stereoselective control over multiple chiral centers, particularly within the fused ring system and at the C-17 position, remains a primary challenge cdnsciencepub.comnih.govbeilstein-journals.orgnih.govnih.gov. Furthermore, the synthesis of the α-pyrone moiety itself requires specialized methodologies.

Despite these complexities, significant advances have been made in the total synthesis of bufadienolides. Strategies often involve the construction of the steroid ABCD ring system, followed by the introduction of the C-17 α-pyrone moiety. For instance, a unified total synthesis of five bufadienolides, including bufalin (B1668032) and bufotalin, utilized a cross-coupling reaction to attach a 2-pyrone precursor, followed by stereoselective epoxidation and a hydride shift to establish the correct β-orientation of the pyrone ring nih.gov. Another approach for synthesizing related bufadienolides involved a photochemical regioselective [4+2] cycloaddition to install the pyrone ring, coupled with subsequent rearrangements to achieve the desired functionalization nih.gov. These methodologies highlight strategic advancements in building the core structure of bufadienolides, providing a foundation for potential routes to this compound.

Semi-Synthetic Modifications of this compound for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of bufadienolides contribute to their biological effects, such as cytotoxicity and Na+/K+-ATPase inhibition continental.edu.pejyoungpharm.orgacs.orgacs.orgnih.gov. Semi-synthetic modifications, involving the chemical alteration of naturally occurring bufadienolides or their immediate precursors, offer a practical route to generating analogs for these investigations.

Research on related bufadienolides has revealed key structural elements influencing activity. For example, the presence of orthoacetate moieties, hydroxyl groups at specific positions (e.g., C-11, C-14), and the α-pyrone ring itself are critical for potent biological activity, including Na+/K+-ATPase inhibition jyoungpharm.orgunpad.ac.id. Studies comparing various bufadienolides and cardenolides have shown that certain bufadienolides exhibit superior growth inhibitory effects against cancer cells acs.orgacs.org. Furthermore, modifications to the steroid core, such as the nature and position of oxygenated substituents, can significantly impact insecticidal activity unpad.ac.id. While direct semi-synthetic modifications of this compound are not extensively detailed in the available literature, the principles derived from SAR studies on compounds like bryophyllin A and other bufadienolides provide a roadmap. For instance, methanolysis of bryophyllin A has yielded synthetic analogs, demonstrating a strategy for creating modified structures unpad.ac.id. These SAR insights are vital for guiding the design of new analogs with potentially improved or altered biological profiles.

Design and Synthesis of this compound Analogs for Mechanistic Probes and Target Validation

The development of chemical probes and analogs is indispensable for elucidating the precise mechanisms of action of compounds like this compound and for validating their molecular targets, such as the Na+/K+-ATPase mdpi.comthermofisher.comresearchgate.net. Chemical probes are typically designed as selective small-molecule modulators of protein function, enabling researchers to investigate biological pathways and validate targets in cellular or organismal models mdpi.comthermofisher.comresearchgate.net.

The design of such probes and analogs for bufadienolides would likely focus on retaining or modifying key pharmacophoric elements while incorporating features that facilitate detection or purification, such as fluorescent tags or affinity handles mdpi.comresearchgate.netnih.gov. For example, creating analogs that specifically target mitochondria has been a successful strategy for natural products with anticancer potential mdpi.com. The synthesis of these analogs involves either total synthesis of novel structures or semi-synthetic modifications of isolated bufadienolides. The goal is to generate libraries of compounds that can systematically probe the relationship between chemical structure and biological outcome, thereby identifying critical functional groups and validating specific protein targets. For this compound, analogs could be designed to investigate its precise interaction with the Na+/K+-ATPase, or to explore its effects on other cellular processes, contributing to a deeper understanding of its therapeutic potential and guiding the development of new drug candidates.

Mechanistic Studies of Bryotoxin B Biological Activities

Molecular Targets and Protein Interaction Profiling of Bryotoxin B

The initial steps in understanding the biological effects of a compound like this compound involve identifying its molecular partners within a biological system. This includes pinpointing specific proteins, such as receptors and enzymes, that it may bind to and influence.

Ligand-Protein Docking Studies of this compound with Key Biological Receptors and Enzymes

Computational ligand-protein docking simulations are a important tool for predicting the binding affinities between a small molecule, such as this compound, and various protein targets. These in silico studies provide insights into potential interactions and guide further experimental validation.

Docking studies have explored the interaction of this compound with several key proteins implicated in inflammatory and disease processes. For instance, in the context of COVID-19 research, this compound was docked with the SARS-CoV-2 Spike protein, yielding a significant binding energy of -9.9 kcal/mol. researchpromo.com This interaction was characterized by a hydrogen bond with the amino acid Asp428 and hydrophobic interactions with twelve other amino acids, suggesting a potentially strong and stable binding. researchpromo.com

Further computational analyses have investigated this compound's affinity for proteins involved in the inflammatory response, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-α (TNF-α). The binding affinity for IL-6 was determined to be -6.7 kcal/mol, and for Glycosylated Angiotensin-Converting Enzyme (Gly-ACE), it was -6.4 kcal/mol. researchgate.net However, the interaction with the TNF-α receptor showed a much lower binding affinity of -1.5 kcal/mol. researchgate.net

In studies related to atherosclerosis, this compound has been identified as a potential suppressor of adenosine (B11128) monophosphate-activated protein kinase (AMPK) and inducible nitric oxide synthase (iNOS), both of which play roles in inflammation and the thickening of arterial walls. researchpromo.com While specific binding energies for this compound with AMPK and iNOS are part of ongoing research, related compounds from Bryophyllum pinnatum like Bryophyllin B have shown significant binding to these targets. researchpromo.comresearchgate.netejmanager.com

The following table summarizes the reported binding affinities from these docking studies:

Table 1: Ligand-Protein Docking Data for this compound
Target Protein Binding Affinity (kcal/mol)
SARS-CoV-2 Spike Protein -9.9 researchpromo.com
Interleukin-6 (IL-6) -6.7 researchgate.net
Glycosylated Angiotensin-Converting Enzyme (Gly-ACE) -6.4 researchgate.net
Tumor Necrosis Factor-α (TNF-α) Receptor -1.5 researchgate.net

Experimental Validation of this compound Binding Affinities and Specificity with Identified Molecular Targets

Currently, detailed experimental data validating the specific binding affinities of purified this compound with the molecular targets identified through docking studies remains limited in the public domain. While computational models provide strong hypotheses, direct experimental evidence from techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays is necessary to confirm these interactions and determine their precise kinetic and thermodynamic parameters. The progression from in silico predictions to in vitro and in vivo validation is a critical step in drug discovery and mechanistic research. oamjms.euorientjchem.org

Identification of Cellular Receptors and Transporters Modulated by this compound

The ability of a compound to enter cells and reach its intracellular targets is often mediated by specific cellular receptors and transporter proteins. Research into how this compound is transported across the cell membrane and whether it modulates the function of specific transporters is an active area of investigation. While studies have shown that related compounds like bryostatin (B1237437) 1 can modulate nucleoside transporters, leading to altered influx of other therapeutic agents, specific studies detailing this compound's interaction with cellular transporters are not yet widely available. nih.gov The identification of such transporters is crucial for understanding the compound's bioavailability and cellular uptake mechanisms. nih.gov

Cellular and Subcellular Mechanisms of Action of this compound

Beyond direct protein binding, understanding the downstream effects of this compound on cellular signaling pathways and fundamental processes is key to elucidating its biological impact.

Modulation of Intracellular Signaling Pathways by this compound

Intracellular signaling pathways are complex networks that govern cellular responses. Several key pathways are often implicated in the effects of bioactive compounds.

MAPK and PI3K-AKT Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)-AKT signaling pathways are central regulators of cell proliferation, survival, and apoptosis. jmb.or.krmdpi.com While direct evidence for this compound's modulation of these specific pathways is still emerging, phytochemicals from the Kalanchoe genus, where this compound is found, are known to influence these pathways. researchgate.net For example, other natural compounds have been shown to inhibit these pathways, leading to anti-cancer effects. jmb.or.krbmbreports.org

PDGF Pathway: The Platelet-Derived Growth Factor (PDGF) pathway is another critical signaling cascade involved in cell growth and division. nih.gov The potential for this compound to interact with and modulate this pathway is an area for future research, given the known interplay between various growth factor signaling networks.

Effects of this compound on Fundamental Cellular Processes

The modulation of signaling pathways by this compound can lead to significant changes in fundamental cellular processes.

Autophagy Activation: Autophagy is a cellular process of self-degradation that is crucial for maintaining cellular homeostasis and can be a target for therapeutic intervention. nih.govnih.gov Some phytochemicals from Kalanchoe species have been noted to participate in the regulation of autophagy. researchgate.net The potential for this compound to induce or inhibit autophagy is a significant area of interest for its potential therapeutic applications.

Cell Cycle Modulation: The cell cycle is a tightly regulated process that controls cell division. mdpi.comnih.gov Compounds that can interfere with the cell cycle are of great interest in cancer research. Bersaldegenin-1,3,5-orthoacetate, another bufadienolide from Kalanchoe, has been shown to arrest the cell cycle in cancer cells. researchgate.net Investigating whether this compound has similar effects on cell cycle progression is a logical next step in understanding its potential as a cytotoxic agent.

Elucidation of Immunomodulatory Effects of this compound at the Cellular and Molecular Level

The immunomodulatory activities of this compound, a bufadienolide found in Bryophyllum pinnatum (also known as Kalanchoe pinnata), have been primarily investigated through computational and in vitro studies of plant extracts. Direct experimental data on the isolated compound is limited; however, molecular docking simulations and studies on extracts containing this compound provide insights into its potential mechanisms.

In silico studies have been instrumental in predicting the molecular interactions of this compound with key proteins involved in immune responses. One such study identified this compound as a promising candidate for inhibiting the SARS-CoV-2 Spike (S) protein, a critical component for viral entry into host cells. researchpromo.com The analysis revealed a strong binding affinity, suggesting a potential mechanism for antiviral activity. researchpromo.com Further computational research has explored the affinity of compounds from Bryophyllum pinnatum, including this compound, for receptors crucial to B cell function, such as the B cell-activating factor receptor (BAFF-R), transmembrane activator and calcium modulator and cyclophilin ligand interactor (TACI), and B-cell maturation antigen (BCMA). bmj.com These receptors are vital for B cell survival, proliferation, and differentiation, and their modulation can significantly impact immune responses, particularly in autoimmune contexts. bmj.com

While these docking studies propose a direct molecular interaction, in vitro research has generally utilized extracts of B. pinnatum, which contain a mixture of bioactive compounds including this compound, bryophyllins, and flavonoids. bmj.comui.ac.id Studies on B cells cultured from pristane-induced lupus BALB/c mice showed that an extract of B. pinnatum could suppress B cell maturation and promote apoptosis. bmj.comui.ac.id This effect was correlated with a significant decrease in the expression of the transcription factor NF-κB p65, a key regulator of inflammation, immune responses, and cell survival. ui.ac.id Although these results are from a complex extract, it is hypothesized that bufadienolides like this compound contribute to the observed activity. nih.gov

The table below summarizes the findings from molecular docking studies investigating the interaction of this compound with specific immunological protein targets.

Target ProteinStudy TypeFindingPotential Implication
SARS-CoV-2 Spike Protein Molecular DockingExhibited the highest binding affinity (-9.9 kcal/mol) among 66 compounds tested. researchpromo.comPotential inhibition of viral entry. researchpromo.com
BAFF-R, TACI, BCMA Molecular DockingShowed binding affinity for B cell activating factor (BAFF) and its receptors. bmj.comModulation of B cell maturation and survival. bmj.com

Exploration of this compound Activity in Pre-clinical In Vivo Models focusing on Underlying Biological Mechanisms

The exploration of this compound's activity in preclinical in vivo models has been conducted primarily through the administration of extracts from Bryophyllum pinnatum, where this compound is a known constituent. researchgate.netphcogrev.com These studies provide a broader understanding of the physiological effects of the plant's compounds working in concert, with this compound being considered a potential contributor to the observed immunomodulatory outcomes. nih.gov

One of the key models used to investigate these effects is the pristane-induced lupus model in BALB/c mice, which mimics aspects of the human autoimmune disease Systemic Lupus Erythematosus (SLE). researchgate.net In these studies, oral administration of a B. pinnatum crude extract led to significant changes in immune cell populations and inflammatory markers. The treatment was associated with a decrease in the percentages of matured B cells. researchgate.net Furthermore, the extract demonstrated an ability to modulate T-helper (Th) cell subsets, causing a reduction in the percentages of Th1, Th2, and Th17 cells in a dose-dependent manner. researchgate.net

From a mechanistic standpoint, the extracts were shown to influence key inflammatory cytokines. In the pristane-induced SLE mouse model, treatment with the B. pinnatum extract resulted in decreased levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), C-reactive protein (CRP), Interleukin-17 (IL-17), and Interleukin-12 (IL-12). researchgate.net These findings suggest that the bioactive components within the extract, potentially including this compound, exert their immunomodulatory effects by suppressing key inflammatory pathways that are often dysregulated in autoimmune diseases. researchgate.netoamjms.eu It is important to note that these in vivo effects are attributed to the entire extract, and further studies using isolated this compound are necessary to confirm its specific role and biological mechanisms. phcogrev.com

The table below details the findings from in vivo studies using Bryophyllum pinnatum extracts containing this compound.

Preclinical ModelExtract AdministeredKey Biological Mechanism InvestigatedObserved Effect
Pristane-induced SLE in BALB/c mice Bryophyllum pinnatum ethanol (B145695) extractB cell maturation and T-helper cell differentiationDecreased percentages of matured B cells (CD19+CD22+); Reduced percentages of Th1, Th2, and Th17 cells. researchgate.net
Pristane-induced SLE in BALB/c mice Bryophyllum pinnatum crude extractInflammatory cytokine productionDecreased levels of TNF-α, CRP, IL-17, and IL-12. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Bryotoxin B

Identification of Pharmacophoric Features of Bryotoxin B Essential for Bioactivity

The biological activity of this compound is intrinsically linked to its specific three-dimensional arrangement of chemical features, known as a pharmacophore. These features enable the molecule to interact with biological targets. Computational studies have helped to identify the key pharmacophoric elements of this compound and related compounds.

A pharmacophore model generally describes the spatial arrangement of essential features for biological activity. mdpi.com For complex natural products like this compound, these models are crucial for understanding their mechanism of action and for designing simplified, synthetically accessible analogs. nih.govnih.gov Key pharmacophoric features often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. pharmacophorejournal.com The identification of these features is the first step in understanding how this compound interacts with its cellular targets. mdpi.com

In the context of bryostatin (B1237437) analogs, which share structural similarities with this compound, the recognition domain has been a major focus. nih.govnih.gov This domain contains the key functionalities responsible for binding to target proteins. nih.govnih.gov While specific pharmacophore models for this compound are not extensively detailed in the provided results, the approach for similar complex macrocycles involves identifying essential hydrogen bond acceptors and donors, as well as hydrophobic features that are critical for binding. mdpi.com

Impact of Specific Functional Groups and Conformational Features on this compound's Molecular Interactions and Cellular Effects

The chemical properties of a molecule are significantly influenced by its functional groups. ebsco.com For instance, hydroxyl groups can act as both hydrogen bond donors and acceptors, contributing significantly to the binding affinity of a molecule to its target. ashp.orgunina.it The electronic effects of these groups, whether they are electron-donating or electron-withdrawing, can also influence reactivity and interaction strength. ashp.org

In a study analyzing the interactions of various Bryophyllum pinnatum compounds, including this compound, with allergen proteins, molecular docking simulations revealed that specific binding interactions are crucial for their inhibitory effects. researchgate.net While this study focused on allergen proteins, the principles of molecular interaction are broadly applicable. The binding affinity, a measure of the strength of the interaction, is directly related to the types of bonds formed, such as hydrogen bonds and hydrophobic interactions. oamjms.eunih.gov

Conformational flexibility is another critical aspect. Macrocycles like this compound can exist in multiple conformations, and the biologically active conformation is the one that fits optimally into the binding site of a target protein. nih.govnih.gov Computational modeling of bryostatin analogs has shown that they can exist in distinct conformational classes, with some conformations closely matching the crystal structure of the natural product. nih.govnih.gov This highlights the importance of the macrocyclic scaffold in orienting the key functional groups in the correct spatial arrangement for optimal interaction. nih.govnih.gov

Computational Modeling and Statistical Approaches for Predicting this compound Analog Activity

Computational modeling and quantitative structure-activity relationship (QSAR) studies are powerful tools for predicting the biological activity of analogs of complex natural products like this compound. researchgate.netdiva-portal.org These methods aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.govljmu.ac.uk

QSAR models use statistical methods to correlate physicochemical properties or structural descriptors of a series of compounds with their measured biological activity. ljmu.ac.uk These models can then be used to predict the activity of new, untested analogs. rsc.org The development of a robust QSAR model involves several steps, including data set preparation, descriptor calculation, model generation, and rigorous validation. nih.gov

For complex molecules, 3D-QSAR approaches, which consider the three-dimensional properties of the molecules, are often employed. pharmacophorejournal.com These methods can provide insights into the steric and electronic requirements for optimal activity. researchgate.net

Molecular docking is another computational technique frequently used to predict the binding mode and affinity of a ligand to its target receptor. oamjms.eunih.gov In a study on Bryophyllum pinnatum compounds, molecular docking was used to assess the binding affinity of Bryotoxin A and Bryophyllin B to various protein targets. oamjms.eu The results indicated that Bryotoxin A had a strong binding affinity for certain receptors, suggesting its potential as an inhibitor. oamjms.eu

These computational approaches, including QSAR and molecular docking, are integral to modern drug discovery. mdpi.com They allow for the rational design of new analogs with improved potency and selectivity, while reducing the need for extensive and costly experimental screening. diva-portal.org By understanding the key structural features that govern the activity of this compound, researchers can design and synthesize novel compounds with potentially enhanced therapeutic properties.

Computational Chemistry and in Silico Approaches in Bryotoxin B Research

Advanced Molecular Docking and Binding Affinity Predictions for Bryotoxin B and its Ligand-Protein Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other. This is achieved by calculating the binding affinity, which quantifies the strength of the interaction between a ligand (such as this compound) and its target protein. Studies have employed molecular docking to evaluate this compound's potential interactions with various biological targets.

In research focused on identifying potential inhibitors for SARS-CoV-2, this compound demonstrated a significant binding affinity of -9.9 kcal/mol when docked with the SARS-CoV-2 Spike protein researchpromo.comjournaljammr.com. This value suggests a strong interaction, indicating its potential as an antiviral agent against this virus. Further in silico analyses have explored this compound's interactions with other targets relevant to inflammatory conditions. For instance, it exhibited binding affinities of -8.7 kcal/mol with AMPK and -9.2 kcal/mol with iNOS ejmanager.com. These findings highlight this compound's capacity to engage with proteins involved in cellular signaling and inflammatory pathways.

Table 1: Molecular Docking Binding Affinities of this compound with Selected Targets

Target ProteinBinding Affinity (kcal/mol)Citation(s)
SARS-CoV-2 Spike Protein-9.9 researchpromo.comjournaljammr.com
AMPK-8.7 ejmanager.com
iNOS-9.2 ejmanager.com

Molecular Dynamics Simulations to Investigate Dynamic Interactions and Stability of this compound-Target Complexes

While molecular docking provides a static snapshot of potential binding, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of ligand-protein complexes over time. These simulations track the movement of atoms and molecules, allowing researchers to assess the stability of interactions, conformational changes, and the persistence of binding over nanoseconds to microseconds.

Studies involving compounds from Bryophyllum pinnatum, including this compound, have utilized MD simulations to evaluate binding stability researchgate.netresearchgate.net. These simulations, often conducted over 100 nanoseconds, analyze parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to gauge the dynamic behavior of the complex. This compound, alongside other related compounds like Bryotoxin A and Bryophyllin B, has been identified in these simulations as showing promising binding stability with target proteins researchgate.netresearchgate.net. The analysis of these dynamic interactions is crucial for understanding how a ligand maintains its binding pose and efficacy within the protein's active site, contributing to a more comprehensive assessment of its therapeutic potential.

Pharmacokinetic Prediction and Drug-Likeness Evaluation of this compound and its Synthetic Analogs

Predicting the pharmacokinetic (PK) properties and drug-likeness of a compound is essential for its development as a pharmaceutical agent. These in silico evaluations assess a molecule's potential for absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as its adherence to established drug-likeness rules, such as Lipinski's Rule of Five.

This compound has been analyzed using various computational tools to predict its pharmacokinetic profile and drug-likeness. It has been reported to fulfill Lipinski's Rule of Five criteria, which suggests a favorable profile for oral bioavailability oamjms.euijpsjournal.comdntb.gov.ua. Specifically, this compound has a molecular weight of 488.20 g/mol , 9 hydrogen bond donors, 3 hydrogen bond acceptors, and a LogP value of 0.51, all within the acceptable ranges for oral drug-likeness ijpsjournal.com. These characteristics indicate that this compound possesses properties conducive to being absorbed and distributed within the body.

In terms of toxicity predictions, computational analyses have yielded varied insights. One assessment indicated a low toxicity profile, particularly concerning reproductive effects researchgate.net. However, another evaluation placed this compound within a toxicity class 2, with a predicted LD50 (rat) value of 31 mg/kg, suggesting moderate toxicity researchgate.net. Further detailed ADMET profiling is often conducted using tools like SwissADME or pkCSM to provide a more comprehensive understanding of these properties dntb.gov.ua.

Table 2: Pharmacokinetic and Drug-Likeness Parameters for this compound

ParameterValueCitation(s)
Molecular Weight ( g/mol )488.20 ijpsjournal.com
Hydrogen Bond Donors9 ijpsjournal.com
Hydrogen Bond Acceptors3 ijpsjournal.com
LogP0.51 ijpsjournal.com
Lipinski's Rule of 5Compliant oamjms.eudntb.gov.ua

Table 3: In Silico Toxicity Predictions for this compound

ParameterValueImplicationCitation(s)
LD50 (rat)2.431Low toxicity profile researchgate.net
Toxicity Class2Moderate toxicity researchgate.net
Predicted LD50 (rat) for Toxicity Class 231 mg/kgIndicative of moderate toxicity researchgate.net
Reproductive Effect PredictionPresentPotential concern for reproductive safety researchgate.net

Virtual Screening Methodologies for Identifying Novel Biological Targets of this compound

Virtual screening (VS) is a computational approach that systematically searches large databases of chemical compounds to identify those most likely to interact with a specific biological target. This technique significantly narrows down the pool of potential drug candidates for experimental validation, saving time and resources. VS can be employed in various ways, including identifying novel targets for known compounds or finding new compounds for known targets.

In the context of this compound, virtual screening methodologies have been applied to explore its potential interactions with targets relevant to diseases such as COVID-19 and inflammatory conditions researchpromo.comjournaljammr.comoamjms.euijpsjournal.comresearchgate.netresearchgate.net. By screening compounds from Bryophyllum pinnatum, including this compound, against viral proteins like the SARS-CoV-2 Spike protein or host cytokines involved in disease pathogenesis, researchers aim to identify new therapeutic avenues researchpromo.comjournaljammr.comoamjms.euresearchgate.net. These studies use molecular docking and ADMET profiling as key components of the virtual screening workflow to prioritize compounds with favorable binding affinities and pharmacokinetic properties researchgate.netnvidia.comnih.gov. The identification of specific targets through these in silico methods provides a foundation for subsequent experimental investigations into this compound's efficacy and mechanism of action.

Compound Name List:

this compound

Ecological and Chemoprotective Roles of Bryotoxin B in Plants

Bryotoxin B as a Component of Plant Defense Mechanisms against Herbivores and Microbial Pathogens

Plants have evolved a variety of defense mechanisms against herbivores and microbial pathogens, which can be broadly categorized as physical barriers and chemical defenses. nih.gov Chemical defenses involve a vast array of secondary metabolites that can be toxic, repellent, or antinutritive to attackers. ijpsr.com this compound is a prime example of such a chemical defense, primarily identified in plants of the Kalanchoe genus, such as Kalanchoe pinnata. researchgate.netnih.gov

It is assumed that bufadienolides, including this compound, are integral to the chemical protection of the plant against pathogenic microorganisms and herbivores. mdpi.com Research has identified a group of bufadienolides in the leaves of K. pinnata, specifically Bryotoxin A, B, and C, which are recognized for their insecticidal and antibacterial properties. nih.gov These compounds are a crucial part of the plant's constitutive defense, meaning they are always present to provide a standing barrier against potential threats. japsonline.com

Studies on extracts from Kalanchoe species have provided evidence for these defensive roles.

Insecticidal Activity: Two bufadienolides isolated from a methanolic extract of K. pinnata demonstrated potent insecticidal activity against the larvae of the silkworm. iipseries.org The presence of an orthoacetate moiety, a feature of some bryotoxins, was associated with this activity. iipseries.orgeasychair.org This toxicity serves as a direct defense, deterring insects from feeding on the plant. wikipedia.orgresearchgate.net

Antimicrobial Activity: The presence of bufadienolides is linked to the plant's ability to combat microbial pathogens. nih.gov Extracts from K. pinnata have shown inhibitory effects against a range of gram-positive and gram-negative bacteria. easychair.orgnih.gov For instance, methanolic extracts containing these compounds have demonstrated significant antibacterial action against Bacillus subtilis and Staphylococcus aureus. nih.gov Furthermore, research has concluded that leaf extracts possess not only antibacterial but also antifungal activity, indicating a broad-spectrum defensive capability. nih.gov

The production of these defensive compounds is a key adaptive strategy, enhancing the plant's survival and competitiveness in its ecosystem. phcogrev.com

Compound/ExtractPlant SourceDefensive RoleObserved EffectCitation
This compound (as part of bufadienolide group)Kalanchoe pinnataAntibacterial, InsecticidalContributes to the plant's chemical defense against bacteria and insects. nih.gov
Bufadienolides (including Bryophyllin A/Bryotoxin C)Kalanchoe pinnataInsecticidalMethanolic extract showed strong activity against third instar larvae of the silkworm. iipseries.org
Methanolic Extract (containing bufadienolides)Kalanchoe pinnataAntimicrobialInhibited growth of several gram-positive and gram-negative bacteria; also showed antifungal activity. nih.goveasychair.orgtandfonline.com
Aqueous and Methanolic Stem ExtractsKalanchoe pinnataAntibacterialDemonstrated action against Bacillus subtilis, Staphylococcus aureus, and Salmonella typhi. nih.gov

Interactions of this compound with Other Plant Secondary Metabolites in Ecological Contexts and Stress Responses

A plant's chemical defense is rarely reliant on a single compound. Instead, it is the result of a complex mixture of secondary metabolites that can interact to produce a robust defensive shield. phcogrev.com In Kalanchoe species, this compound coexists with a wide array of other phytochemicals, including other bufadienolides, flavonoids, phenolic acids, and terpenoids. researchgate.netnih.govresearchgate.net The ecological effectiveness of the plant's defense system likely arises from the interactions between these different classes of compounds.

The interaction between different secondary metabolites can be observed in various contexts:

Complementary Activities: Different compound classes in Kalanchoe are associated with different biological activities. Bufadienolides are primarily linked to cytotoxic and insecticidal effects, while flavonoids are often reported as anti-inflammatory and wound-healing agents. researchgate.net This functional diversity suggests a multi-pronged defense strategy where different metabolites address different aspects of a threat.

Stress Response Signaling: An attack by herbivores or pathogens triggers complex signaling pathways within the plant, often involving phytohormones like jasmonic acid. nih.govphcogrev.com This signaling cascade can induce the coordinated production and accumulation of a variety of secondary metabolites, not just a single compound class. nih.govmdpi.com This integrated response ensures that the plant can mount a defense that is tailored to the specific stressor.

Enhanced Defense: The combination of different secondary metabolites can prevent or slow the development of resistance in herbivores and pathogens. phcogrev.com A pathogen or herbivore that adapts to one toxic compound may still be susceptible to others present in the plant's chemical profile.

Future Directions and Emerging Research Avenues for Bryotoxin B

Unexplored Cellular and Molecular Targets of Bryotoxin B for Novel Biological Applications

Current research has highlighted this compound's potential as a SARS-CoV-2 inhibitor, demonstrating a strong binding affinity (-9.9 kcal/mol) with the viral Spike protein through in silico studies researchpromo.comjournaljammr.com. Additionally, it has shown promise in suppressing adenosine (B11128) monophosphate (AMP) and inducible nitric oxide synthase (iNOS) activity, suggesting relevance in managing atherosclerosis and inflammation researchpromo.com. Future research should expand upon these findings by exploring a broader spectrum of targets and applications.

Viral and Pathogen Targets: Beyond the SARS-CoV-2 Spike protein, future investigations should assess this compound's efficacy against other viral proteins (e.g., proteases, polymerases) or host factors crucial for viral replication. Its potential as an antimicrobial agent against bacteria and fungi, suggested by its classification as a bufadienolide with known antibacterial properties scispace.comiscientific.org, warrants further in-depth study.

Inflammatory and Immune Modulation: A deeper understanding of this compound's precise mechanisms in modulating inflammatory pathways, such as its interaction with cytokines like IL-6 and TNF-α, and its influence on signaling cascades like NF-κB, is crucial oamjms.eu. Research could explore its potential as an immunomodulatory agent for autoimmune diseases or inflammatory conditions beyond atherosclerosis.

Oncology: Given that other bufadienolides exhibit cytotoxic and antitumor activities scispace.comiscientific.orgnih.govnih.govresearchgate.net, future research should rigorously evaluate this compound's specific mechanisms of action in various cancer cell lines. This includes investigating its effects on apoptosis induction, cell cycle progression, and autophagy pathways nih.gov.

Cardiovascular and Neurological Systems: The structural similarity of this compound to cardiac glycosides like digoxin (B3395198) and digitoxin (B75463) scispace.comiscientific.org suggests potential, yet unexplored, cardiovascular effects that merit investigation. Furthermore, some bufadienolides have demonstrated central nervous system (CNS) activity researchgate.netresearchgate.net, opening avenues for research into this compound's neurological applications.

Investigation of Synergistic and Antagonistic Interactions of this compound with Other Phytochemicals

Bryophyllum pinnatum is a rich source of diverse phytochemicals, including Bryophyllin A, Bryophyllin B, β-amyrin acetate (B1210297), diosmin, flavonoids, and alkaloids researchpromo.comscispace.comiscientific.orgoamjms.euphcogrev.comresearchgate.net. Understanding how this compound interacts with these co-occurring compounds is vital for both optimizing its therapeutic use and ensuring its safety.

Synergistic Effects: Studies should focus on evaluating combinations of this compound with other bioactive compounds from B. pinnatum or with established pharmaceutical agents. The goal would be to identify synergistic effects that enhance efficacy against targets such as SARS-CoV-2 or inflammatory markers, potentially allowing for lower therapeutic doses and reduced side effects.

Antagonistic Effects: Conversely, research must investigate whether certain co-administered phytochemicals might diminish this compound's activity or introduce antagonistic effects. This knowledge is critical for the proper formulation of herbal extracts and for avoiding adverse interactions when this compound is part of a complex natural product mixture.

Pharmacological Synergy: Exploring combinations for specific therapeutic areas, such as antiviral therapies or anti-atherosclerosis treatments, could reveal novel synergistic potentiation, leading to more effective treatment strategies.

Advancements in Analytical Techniques for this compound Profiling and Metabolomics in Complex Biological Systems

While this compound has been isolated and structurally characterized using spectroscopic methods publish.csiro.aunih.gov, advanced analytical techniques are needed for comprehensive profiling and understanding its behavior in biological systems.

Quantitative Analysis: Development of highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography (UPLC-MS), is essential for the accurate quantification of this compound in plant extracts and biological matrices (e.g., serum, tissues).

Metabolomic Studies: Employing advanced metabolomic approaches will be crucial for identifying and characterizing this compound's metabolites in vivo. This is key to understanding its pharmacokinetic profile, metabolic pathways, and identifying any potentially active or toxic metabolites.

High-Throughput Screening: Establishing methods for rapid profiling of this compound in various plant sources or for screening libraries of related compounds could accelerate the discovery of new analogs or sources.

Spatial Metabolomics: Techniques like imaging mass spectrometry could be utilized to map the distribution of this compound within tissues, providing insights into its cellular uptake and localization.

Development of Novel Synthetic Biology Approaches for this compound Production

The current primary source of this compound is extraction from natural plant sources scispace.comiscientific.orgresearchgate.netpublish.csiro.auchemicalbook.compublish.csiro.au. However, natural extraction can be limited by factors such as low yield, seasonal availability, and environmental sustainability.

Metabolic Engineering: Future research should focus on elucidating the complete biosynthetic pathway of this compound. This knowledge can then be applied to engineer microbial hosts (e.g., yeast, E. coli) or plant cell cultures for the heterologous production of this compound or its key precursors.

Biocatalysis: The use of specific enzymes in biocatalytic processes could offer efficient ways to perform critical synthesis or modification steps, potentially improving yield and enabling the creation of novel this compound derivatives.

Sustainable Sourcing: Developing cell-free enzymatic systems or optimizing plant cell culture techniques could provide a sustainable and scalable supply of this compound, reducing reliance on wild harvesting or extensive agricultural cultivation.

Integration of Multi-Omics Data for Comprehensive this compound Mechanism Elucidation in Biological Systems

A holistic understanding of this compound's biological effects requires integrating data from various 'omics' disciplines. Current research often relies on molecular docking and biochemical assays researchpromo.comjournaljammr.comoamjms.euresearchgate.netejmanager.com.

Systems Biology Approach: Future research should integrate genomics (identifying genes involved in biosynthesis or response), transcriptomics (gene expression changes upon treatment), proteomics (protein targets and signaling cascades), and metabolomics (metabolic pathway alterations).

Network Analysis: Building comprehensive biological networks will allow for mapping the complex interactions of this compound within cellular systems, identifying critical nodes and pathways affected by its presence.

Predictive Modeling: Utilizing integrated omics data can facilitate the development of predictive models for this compound's efficacy, toxicity, and potential drug-drug interactions, thereby guiding experimental design and clinical translation.

Data Table: this compound Interaction with SARS-CoV-2 Spike Protein

Q & A

Q. What statistical methods are appropriate for interpreting this compound’s dose-dependent pharmacological effects?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal curve fitting) to model dose-response relationships. Apply bootstrap resampling to estimate confidence intervals for EC₅₀ values. For omics data, employ false discovery rate (FDR) correction and pathway enrichment analysis to prioritize significant targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.